molecular formula C21H19NO5 B14510072 Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate CAS No. 62920-61-0

Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate

Cat. No.: B14510072
CAS No.: 62920-61-0
M. Wt: 365.4 g/mol
InChI Key: CXTXLIOKMPDXBZ-UHFFFAOYSA-N
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Description

Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate is a complex organic compound known for its unique chemical structure and properties. It is a type of ester that contains cyano, oxo, and diphenylethyl groups, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde derivatives under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and oxidation, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts and solvents are often used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, while the oxo and ester groups can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler ester with similar reactivity.

    Benzaldehyde derivatives: Compounds with similar aromatic structures.

    Methyl cyanoacetate: Another ester with a cyano group.

Uniqueness

Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.

Properties

CAS No.

62920-61-0

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)propanedioate

InChI

InChI=1S/C21H19NO5/c1-3-27-20(25)21(14-22,19(24)26-2)17(15-10-6-4-7-11-15)18(23)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3

InChI Key

CXTXLIOKMPDXBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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